molecular formula C17H25NO2 B5799678 Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate

Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate

Cat. No.: B5799678
M. Wt: 275.4 g/mol
InChI Key: QXVZWCVVZBYGDE-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C17H25NO2. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of an ethyl group attached to the benzyl moiety and a piperidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate typically involves the reaction of ethyl isonipecotate with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene under reflux conditions. The general reaction scheme is as follows:

  • Dissolve ethyl isonipecotate in toluene.
  • Add potassium carbonate to the solution and stir for 15 minutes.
  • Add 4-ethylbenzyl chloride to the reaction mixture.
  • Reflux the mixture at 100°C for 4 hours.
  • Cool the reaction mixture to room temperature and quench with water.
  • Separate the organic phase and wash with brine solution.
  • Remove the solvent under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine or benzyl derivatives.

Scientific Research Applications

Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[(4-ethylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-3-14-5-7-15(8-6-14)13-18-11-9-16(10-12-18)17(19)20-4-2/h5-8,16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVZWCVVZBYGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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